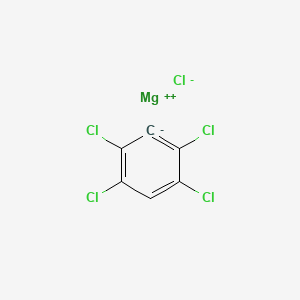
magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride is a coordination compound that consists of magnesium cation, 1,2,4,5-tetrachlorobenzene-6-ide anion, and chloride anion
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrachlorobenzene can be synthesized through the electrophilic halogenation of benzene or some chlorobenzenes . The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride compound can be prepared by reacting 1,2,4,5-tetrachlorobenzene with magnesium in the presence of a suitable solvent, followed by the addition of hydrochloric acid to introduce the chloride ion.
Industrial Production Methods
Industrial production of 1,2,4,5-tetrachlorobenzene involves the chlorination of benzene or chlorobenzene under controlled conditions. The process requires careful handling of chlorine gas and appropriate safety measures to prevent the release of toxic by-products .
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state products such as tetrachlorobenzoquinone.
Reduction: Lower oxidation state products such as tetrachlorobenzene.
Substitution: Products where the chloride ion is replaced by other functional groups.
Scientific Research Applications
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride involves its interaction with molecular targets through coordination bonds. The magnesium cation can coordinate with various ligands, influencing the reactivity and stability of the compound. The chloride ion can participate in nucleophilic substitution reactions, altering the compound’s chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrachlorobenzene
- 1,2,3,5-Tetrachlorobenzene
- Hexachlorobenzene
Uniqueness
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride is unique due to its specific coordination structure and the presence of both magnesium and chloride ions. This combination imparts distinct chemical properties and reactivity compared to other tetrachlorobenzene derivatives.
Properties
CAS No. |
81776-88-7 |
|---|---|
Molecular Formula |
C6HCl5Mg |
Molecular Weight |
274.6 g/mol |
IUPAC Name |
magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride |
InChI |
InChI=1S/C6HCl4.ClH.Mg/c7-3-1-4(8)6(10)2-5(3)9;;/h1H;1H;/q-1;;+2/p-1 |
InChI Key |
WKRRHCRSWSXJQE-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=[C-]C(=C1Cl)Cl)Cl)Cl.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















